Pseudopelletierine

Description

Granatan-3-one is a natural product found in Punica granatum, Euglena gracilis, and other organisms with data available.

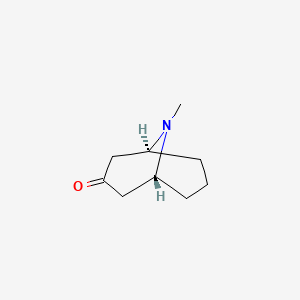

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWSKVCZXBAWLZ-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCC[C@H]1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-70-5 | |

| Record name | Pseudopelletierine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOPELLETIERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USN3FV3Z9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Pseudopelletierine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudopelletierine, a tropane (B1204802) alkaloid, holds a significant place in the history of natural product chemistry. Its isolation from the root-bark of the pomegranate tree (Punica granatum) and the subsequent elucidation of its bicyclic structure posed a considerable challenge to chemists of the late 19th and early 20th centuries. This technical guide provides a comprehensive historical account of the discovery of pseudopelletierine, detailing the key scientific milestones from its initial isolation to its first total synthesis. The document summarizes quantitative data, outlines experimental protocols, and visualizes key chemical transformations, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Initial Characterization

The story of pseudopelletierine begins with the pioneering work of the French pharmacist and chemist Charles Tanret . In the late 1870s, Tanret investigated the chemical constituents of the root-bark of the pomegranate tree, a plant with a long history of use in traditional medicine. His meticulous work led to the isolation of a crystalline alkaloid which he named pseudopelletierine.[1][2]

Tanret's initial characterization of pseudopelletierine laid the groundwork for future structural studies. He reported its elemental composition and proposed a molecular formula.

Physicochemical Properties

Early characterization of pseudopelletierine relied on classical physicochemical measurements. The following table summarizes some of the key quantitative data reported in early and subsequent studies. It is important to note that spectroscopic data such as IR, NMR, and MS were not available during the initial discovery and structure elucidation phases.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO | [2] |

| Melting Point | 47-48.5 °C (hemihydrate), 63-64 °C (anhydrous) | [1] |

| Melting Point (recrystallized from ligroin) | 56-61 °C | [2] |

| Yield from Pomegranate Root Bark | ~0.03% | [2] |

Structure Elucidation: The Work of Piccinini

The determination of pseudopelletierine's complex bicyclic structure was a significant achievement in the pre-spectroscopic era. The Italian chemist A. Piccinini made a crucial contribution in 1899 through a series of chemical degradation experiments.[1][2] Piccinini's work involved the oxidative cleavage of the pseudopelletierine molecule, which ultimately led to the identification of known, simpler compounds, allowing him to deduce the parent structure.

Willstätter's Degradation and the Synthesis of Cyclooctatetraene (B1213319)

The structure of pseudopelletierine proved to be a valuable starting point for other groundbreaking chemical research. In 1905, the Nobel laureate Richard Willstätter embarked on a remarkable 10-step synthesis of cyclooctatetraene, a molecule of immense theoretical interest, using pseudopelletierine as the starting material.[1][3] This arduous synthesis, completed before the advent of modern synthetic methods, was a landmark achievement in organic chemistry and provided the first sample of this elusive and theoretically important hydrocarbon.

The overall transformation from pseudopelletierine to cyclooctatetraene is a testament to the ingenuity of early 20th-century chemists. The following diagram provides a high-level overview of this synthetic pathway.

Caption: High-level overview of Willstätter's degradation of pseudopelletierine.

The First Total Synthesis: Robinson and Menzies

The definitive proof of pseudopelletierine's structure came with its total synthesis. In 1924, Robert Robinson and R.C. Menzies reported the first successful synthesis of pseudopelletierine.[3][4] Their elegant and biomimetic approach, now famously known as the Robinson-Schöpf synthesis, involved a one-pot reaction that mimicked the presumed biosynthetic pathway of the alkaloid.[1]

Experimental Protocol: Robinson-Schöpf Synthesis of Pseudopelletierine

The Robinson-Schöpf synthesis is a classic example of a tandem reaction, where multiple chemical transformations occur in a single reaction vessel. The procedure, as later refined and published in Organic Syntheses, provides a detailed and reproducible method for the preparation of pseudopelletierine.[1]

Reagents:

-

Methylamine (B109427) hydrochloride

-

Acetonedicarboxylic acid

-

Disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate

-

Sodium hydroxide (B78521)

-

Methylene (B1212753) chloride

Procedure:

-

A solution of glutaraldehyde is prepared.

-

To this solution are added aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a buffer solution of disodium hydrogen phosphate and sodium hydroxide.

-

The mixture is stirred under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide evolves, and the pH of the solution increases from approximately 2.5 to 4.5.

-

The solution is cooled, and an aqueous solution of sodium hydroxide is added to make the mixture basic.

-

The basic mixture is extracted with methylene chloride.

-

The combined organic extracts are dried and concentrated.

-

The crude product is purified by column chromatography on alumina, followed by recrystallization from pentane to yield pure pseudopelletierine.[1]

The following diagram illustrates the workflow of the Robinson-Schöpf synthesis.

Caption: Workflow of the Robinson-Schöpf synthesis of pseudopelletierine.

Modern Isolation and Characterization

While the fundamental principles of isolation remain the same, modern techniques have significantly improved the efficiency and purity of pseudopelletierine extraction from natural sources. A contemporary method, inspired by Tanret's original work, involves the following steps:

Experimental Protocol: Modern Isolation of Pseudopelletierine

Procedure:

-

Pulverized root-bark of Punica granatum is treated with a basic aqueous solution (e.g., calcium oxide and sodium hydroxide) to liberate the free alkaloids.

-

The resulting paste is diluted with water and filtered.

-

The clear filtrate is extracted with an organic solvent such as chloroform.

-

The combined organic extracts are dried and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.

-

The crude extract is then subjected to column chromatography for purification.

-

Fractions containing pseudopelletierine are identified by thin-layer chromatography (TLC) and combined.

-

Removal of the solvent yields pure, crystalline pseudopelletierine.[2]

The following diagram outlines the workflow for the modern isolation of pseudopelletierine.

Caption: Workflow for the modern isolation of pseudopelletierine.

Conclusion

The history of pseudopelletierine's discovery is a compelling narrative of chemical ingenuity and perseverance. From Tanret's initial isolation to Robinson's elegant synthesis, the journey to understand this fascinating alkaloid pushed the boundaries of chemical science in its time. The structural puzzle of pseudopelletierine not only led to the development of new synthetic methodologies but also provided the starting material for the landmark synthesis of cyclooctatetraene. For today's researchers, this story serves as a powerful reminder of the rich history of natural product chemistry and the enduring value of understanding the chemical world through both degradation and synthesis. The experimental protocols and data presented herein provide a valuable resource for those interested in the continued study of this and other complex natural products.

References

Pseudopelletierine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopelletierine, a tropane (B1204802) alkaloid with significant pharmacological interest, is predominantly found in the bark of the pomegranate tree (Punica granatum). This technical guide provides an in-depth overview of the natural sources of pseudopelletierine, detailing its prevalence alongside other alkaloids. Furthermore, this document outlines comprehensive experimental protocols for its extraction, isolation, and purification from natural sources, including traditional acid-base extraction and modern chromatographic and membrane techniques. Quantitative data from various studies are summarized for comparative analysis, and analytical methodologies for quantification are also discussed. Visual workflows are provided to illustrate the isolation and purification processes, offering a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources of Pseudopelletierine

The primary and most well-documented natural source of pseudopelletierine is the pomegranate tree (Punica granatum L.), a member of the Lythraceae family.[1] The alkaloid is concentrated in the root and stem bark of the tree.[2][3] Pseudopelletierine is the major alkaloid in the bark, co-occurring with at least three other related alkaloids: pelletierine, isopelletierine, and methylpelletierine.[1] The total alkaloid content in the bark typically ranges from 0.5% to 1.0%.[3]

Quantitative Analysis of Alkaloids in Punica granatum

The concentration of pseudopelletierine and its associated alkaloids can vary depending on factors such as the cultivar, geographical location, age of the plant, and harvesting time.[4][5][6][7] The following table summarizes the reported yields of the primary alkaloids from pomegranate root bark.

| Alkaloid | Yield (g/kg of raw bark) | Reference |

| Pseudopelletierine | 1.8 | [1] |

| Pelletierine | 0.52 | [1] |

| Isopelletierine | 0.01 | [1] |

| Methylpelletierine | 0.20 | [1] |

Isolation and Purification Methodologies

The isolation of pseudopelletierine from Punica granatum bark leverages its basic nature as an alkaloid. The general principle involves an initial extraction from the plant material, followed by purification steps to separate it from other alkaloids and plant metabolites.

Classical Acid-Base Extraction

This traditional method relies on the differential solubility of the free base and salt forms of the alkaloid in organic and aqueous solvents, respectively.

-

Preparation of Plant Material: The dried root-bark of Punica granatum is pulverized into a coarse powder.[8]

-

Basification and Initial Extraction:

-

A suspension of calcium oxide (20.0 g), sodium hydroxide (B78521) (1.0 g), and water (145 mL) is prepared.[8]

-

This basic suspension is mixed with the powdered root-bark (46.4 g) to form a paste-like mixture.[8]

-

The mixture is stirred overnight in an ice bath.[8]

-

The suspension is then diluted with water (285 mL), and the solid plant material is removed by suction filtration. The filtration is repeated to obtain a clear filtrate.[8]

-

The alkaline filtrate is extracted multiple times with an organic solvent such as chloroform (B151607) (4 x 200 mL) or methylene (B1212753) chloride.[8]

-

-

Acidic Wash (Purification):

-

The combined organic extracts containing the crude alkaloids are then extracted with a dilute acid solution (e.g., 5% sulfuric acid or hydrochloric acid). This protonates the alkaloids, rendering them water-soluble and transferring them to the aqueous phase, leaving behind neutral lipophilic impurities in the organic phase.

-

-

Re-basification and Final Extraction:

-

The acidic aqueous solution is made basic again with the addition of a strong base like sodium hydroxide to a pH of approximately 12.[9] This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.

-

The basic aqueous solution is then re-extracted with an organic solvent (e.g., methylene chloride) to obtain the purified alkaloid mixture.[9]

-

-

Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid mixture as a yellowish oil or solid.[8]

References

- 1. Pseudopelletierine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. aimspress.com [aimspress.com]

- 5. Analysis of the Phytochemical Composition of Pomegranate Fruit Juices, Peels and Kernels: A Comparative Study on Four Cultivars Grown in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of the phenolic contents and antioxidant activities of different parts of two pomegranate (Punica granatum L.) Cultivars: ‘Tunisia’ and ‘Qingpi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Chemical Analysis of Eight Punica granatum L. Peel Cultivars and Their Antioxidant and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Biosynthesis of Pseudopelletierine in Punica granatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of pseudopelletierine, a prominent piperidine (B6355638) alkaloid found in the pomegranate tree, Punica granatum. The biosynthetic pathway originates from the amino acid L-lysine and proceeds through key intermediates including cadaverine, Δ¹-piperideine, and N-methylisopelletierine. This document details the established biosynthetic route, supported by isotopic labeling studies, and presents available quantitative data on alkaloid content. Furthermore, it outlines detailed experimental protocols for the extraction, separation, and quantification of piperidine alkaloids from Punica granatum, and provides methodologies for key enzyme assays relevant to the biosynthetic pathway. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate understanding.

Introduction

Punica granatum L., commonly known as the pomegranate, is a fruit-bearing deciduous shrub or small tree belonging to the Lythraceae family. Beyond its culinary uses, various parts of the pomegranate plant, particularly the root and stem bark, are known to produce a range of bioactive secondary metabolites, including a class of piperidine alkaloids. Among these, pseudopelletierine is a notable constituent, recognized for its characteristic tropane-like bicyclic structure.[1] The biosynthesis of these alkaloids has been a subject of scientific inquiry, with studies elucidating a pathway that connects primary amino acid metabolism to the formation of these complex heterocyclic compounds. This guide aims to consolidate the current knowledge on the biosynthesis of pseudopelletierine in Punica granatum, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Biosynthetic Pathway of Pseudopelletierine

The biosynthesis of pseudopelletierine in Punica granatum initiates with the amino acid L-lysine and involves a series of enzymatic transformations. Isotopic labeling experiments have been instrumental in delineating this pathway.

The key steps are:

-

Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to form the diamine cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).[2][3]

-

Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal (B1222117). This step is catalyzed by an amine oxidase. 5-aminopentanal spontaneously cyclizes to form the imine, Δ¹-piperideine.[2][4]

-

Formation of N-methylisopelletierine: Δ¹-piperideine serves as a key intermediate and reacts with a three-carbon unit derived from acetate (B1210297) (likely acetoacetyl-CoA) to form isopelletierine. Subsequent N-methylation, catalyzed by an S-adenosylmethionine (SAM)-dependent N-methyltransferase, produces N-methylisopelletierine.[5][6]

-

Cyclization to Pseudopelletierine: N-methylisopelletierine is the direct precursor to pseudopelletierine. An intramolecular Mannich-type cyclization is proposed to form the characteristic bicyclic [3.3.1] tropane-like skeleton of pseudopelletierine.[5][7]

The overall biosynthetic pathway is illustrated in the diagram below.

References

- 1. gla.ac.uk [gla.ac.uk]

- 2. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 7. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pseudopelletierine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopelletierine, a prominent alkaloid isolated from the root-bark of the pomegranate tree (Punica granatum), has been a subject of chemical interest for over a century. Its unique bridged bicyclic structure and intriguing stereochemistry have paved the way for advancements in synthetic organic chemistry and the study of natural products. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic properties, synthesis, and isolation of Pseudopelletierine, tailored for professionals in research and drug development.

Chemical Structure and Properties

Pseudopelletierine is chemically designated as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.[1] It possesses the chemical formula C₉H₁₅NO and has a molecular weight of 153.23 g/mol .[1]

Table 1: Chemical and Physical Properties of Pseudopelletierine

| Property | Value | Reference |

| IUPAC Name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | [1] |

| Other Names | Granatonine, Pseudopunicine | [2] |

| CAS Number | 552-70-5 | [1] |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.23 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 54-61 °C | [2][3] |

| Boiling Point | Sublimes at 40 °C (0.3 mmHg) | [2] |

| Solubility | Soluble in organic solvents |

The precise bond lengths and angles of Pseudopelletierine have been determined by X-ray crystallography and are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1033836.[4]

Stereochemistry

Pseudopelletierine possesses a fascinating stereochemical profile. The molecule contains two stereogenic centers at the bridgehead carbons (C-1 and C-5).[3] However, due to the presence of a mirror plane of symmetry (Cs-symmetry), the molecule as a whole is achiral and thus optically inactive.[3] This internal symmetry makes the two stereocenters meso-like within the bicyclic system.

The 9-azabicyclo[3.3.1]nonane skeleton of Pseudopelletierine can exist in different conformations, with the chair-chair (CC) conformations being the most stable.[3] The interconversion between these conformations can occur through nitrogen inversion.[3]

Spectroscopic Data

The structure of Pseudopelletierine has been extensively characterized using various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data for Pseudopelletierine

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-1, H-5 | 3.36 | br s |

| N-CH₃ | 2.67 | s |

| H-2β, H-4β | 2.84 | m |

| H-2α, H-4α | 2.27 | m |

| H-6β, H-8β | 2.00 | m |

| H-6α, H-8α | 1.59 | m |

| H-7 | 1.55, 1.46 | m |

Table 3: ¹³C NMR Spectroscopic Data for Pseudopelletierine

| Carbon | Chemical Shift (δ) ppm |

| C=O (C-3) | 215.3 |

| C-1, C-5 | 60.1 |

| C-2, C-4 | 48.7 |

| N-CH₃ | 36.0 |

| C-6, C-8 | 27.6 |

| C-7 | 15.8 |

The Infrared (IR) spectrum of Pseudopelletierine shows a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹.

Experimental Protocols

Isolation of Pseudopelletierine from Punica granatum Root-Bark

This protocol is based on the classical acid-base extraction method for alkaloids.

Materials:

-

Dried and powdered root-bark of Punica granatum

-

10% Sodium Carbonate solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

2M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent: Dichloromethane/Methanol mixture

-

Dragendorff's reagent for TLC visualization

Procedure:

-

Basification and Extraction:

-

Macerate 100 g of powdered root-bark with a 10% sodium carbonate solution to a pH of 9-10.

-

Extract the basified mixture with dichloromethane (3 x 200 mL) by percolation or soxhlet extraction.

-

Combine the organic extracts.

-

-

Acidic Extraction:

-

Extract the combined dichloromethane solution with 2M HCl (3 x 100 mL). The alkaloids will move to the acidic aqueous phase as their hydrochloride salts.

-

Separate and combine the acidic aqueous layers.

-

-

Liberation and Re-extraction of the Alkaloid:

-

Make the acidic aqueous solution basic (pH 9-10) by the slow addition of 10% sodium carbonate solution.

-

Extract the liberated free-base alkaloids with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

-

Purify the crude extract by column chromatography on silica gel, eluting with a dichloromethane/methanol gradient.

-

Monitor the fractions by Thin Layer Chromatography (TLC), using Dragendorff's reagent for visualization. Pseudopelletierine typically has a higher Rf value than the other pelletierine (B1199966) alkaloids.[3]

-

Combine the fractions containing pure Pseudopelletierine and evaporate the solvent to yield colorless crystals.

-

Synthesis of Pseudopelletierine via the Robinson-Schöpf Reaction

This one-pot synthesis provides a high yield of Pseudopelletierine.[5]

Materials:

-

Glutaraldehyde (25% aqueous solution)

-

Methylamine (B109427) hydrochloride

-

Acetonedicarboxylic acid

-

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a large round-bottom flask, combine a solution of glutaraldehyde, methylamine hydrochloride, and acetonedicarboxylic acid in water.

-

Add a buffered solution of disodium hydrogen phosphate and sodium hydroxide to adjust the pH to approximately 7.

-

-

Reaction:

-

Stir the mixture at room temperature for several hours. The reaction involves a double Mannich reaction followed by decarboxylation.

-

-

Workup:

-

Acidify the reaction mixture with concentrated HCl and heat to ensure complete decarboxylation.

-

Cool the solution and make it basic with a concentrated NaOH solution.

-

Extract the aqueous layer with dichloromethane (multiple portions).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from pentane or by sublimation to yield pure Pseudopelletierine.[5]

-

Biosynthesis and Biological Activity

Biosynthesis

The biosynthesis of Pseudopelletierine in Punica granatum involves the cyclization of precursors derived from the lysine (B10760008) and acetate (B1210297) pathways. The core piperidine (B6355638) ring is formed from L-lysine.

Caption: Biosynthetic pathway of Pseudopelletierine.

Biological Activity

While the pomegranate plant is known for its rich content of bioactive compounds with antioxidant and antibacterial properties, specific signaling pathways for purified Pseudopelletierine are not extensively documented in publicly available literature. The biological effects of pomegranate extracts are often attributed to a synergistic action of various constituents, including ellagitannins and other alkaloids, in addition to Pseudopelletierine. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by Pseudopelletierine.

Logical Workflow for Structural Elucidation

The determination of Pseudopelletierine's structure follows a logical progression from basic analysis to complex spectroscopic and synthetic verification.

Caption: Logical workflow for the structural elucidation of Pseudopelletierine.

Conclusion

Pseudopelletierine remains a molecule of significant interest due to its symmetrical yet complex bicyclic structure. The methodologies for its isolation and synthesis are well-established, providing a solid foundation for its further investigation. While its precise biological signaling pathways are yet to be fully uncovered, its unique chemical architecture makes it a valuable scaffold for medicinal chemistry and drug discovery programs. This guide provides the core technical information necessary for researchers to engage with this fascinating natural product.

References

- 1. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. iitg.ac.in [iitg.ac.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudopelletierine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudopelletierine is a prominent alkaloid primarily isolated from the root-bark of the pomegranate tree (Punica granatum)[1][2]. It belongs to the class of tropane (B1204802) alkaloids and is a higher homolog of tropinone[2]. Structurally, it features a bicyclic system, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, which has been a subject of interest in synthetic and structural chemistry[3][4]. This document provides a comprehensive overview of the physical and chemical properties of Pseudopelletierine, detailed experimental protocols for its isolation and synthesis, and visualizations of key chemical pathways.

Physical and Chemical Properties

Pseudopelletierine is a colorless crystalline solid that can adopt a yellowish hue upon exposure to the elements[1]. The molecule possesses a plane of symmetry, rendering it achiral despite having two stereogenic centers[3].

Data Presentation

The quantitative physical and chemical data for Pseudopelletierine are summarized in the tables below for ease of reference and comparison.

Table 1: General and Structural Information

| Identifier | Value |

| IUPAC Name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1] |

| Other Names | Granatonine, Pseudopunicine, psi-Pelletierine[1] |

| CAS Number | 552-70-5[1] |

| Molecular Formula | C₉H₁₅NO[1][2] |

| Molecular Weight | 153.23 g/mol [2] |

| Appearance | Colorless to yellowish crystalline solid[1] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 54-65 °C[1][3] |

| Boiling Point | Sublimes at 40 °C (0.3 mmHg)[1]; 246 °C (atmospheric pressure) |

| Solubility | Soluble in water (1g/30ml), freely soluble in alcohol and chloroform. |

| pKa | Due to the tertiary amine, Pseudopelletierine is basic. While a specific pKa value is not readily available in the literature, it is expected to be in the range of similar bicyclic amines. |

Table 3: Spectroscopic Data

| Spectroscopy | Key Data Points |

| ¹H NMR | Signals are observed for the N-methyl group (singlet at δH = 2.67), bridgehead protons H-1 and H-5 (δH = 3.36), and various methylene (B1212753) protons, with assignments confirmed by NOESY spectra[3]. |

| ¹³C NMR | The spectrum displays six signals due to the molecule's symmetry, including a quaternary carbon and signals for methylene and methine carbons[3]. |

| IR Spectroscopy | The IR spectrum shows characteristic absorption bands for a ketone functional group[3]. |

| Mass Spectrometry | The molecular ion peak (M+•) is observed at m/z 153[3]. |

Experimental Protocols

Isolation of Pseudopelletierine from Punica granatum Root-Bark

The isolation of Pseudopelletierine leverages its basicity to separate it from other lipophilic compounds present in the pomegranate root-bark.

Methodology:

-

Basification and Extraction: The powdered root-bark is treated with a basic solution (e.g., a suspension of calcium oxide and sodium hydroxide) to deprotonate the alkaloid's ammonium (B1175870) salt form[3]. This increases its solubility in organic solvents. The resulting paste is then extracted with an organic solvent such as chloroform[3].

-

Acid-Base Extraction: The organic extract containing the alkaloids and other lipophilic substances is then washed with a strongly acidic aqueous solution. This protonates the basic nitrogen of Pseudopelletierine, rendering it hydrophilic and selectively partitioning it into the aqueous phase[3]. Other non-basic lipophilic impurities remain in the organic phase.

-

Re-extraction: The acidic aqueous phase is then made basic again, and the deprotonated Pseudopelletierine is re-extracted into a fresh organic solvent[3].

-

Purification: The solvent is removed under reduced pressure to yield the crude alkaloid. Further purification can be achieved by column chromatography on silica (B1680970) gel, with fractions monitored by Thin-Layer Chromatography (TLC) using Dragendorff's reagent for visualization[3]. The final product is a colorless, crystalline solid[3].

Robinson-Schöpf Synthesis of Pseudopelletierine

A classic and efficient method for the total synthesis of Pseudopelletierine is the Robinson-Schöpf synthesis, which is a one-pot reaction.

Methodology:

-

Reaction Setup: The synthesis involves the condensation of glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid[1]. The reaction is typically carried out under mild, "physiological" conditions, often in a buffered solution to maintain a suitable pH.

-

Double Mannich Reaction: The mechanism involves a double Mannich reaction. The methylamine reacts with glutaraldehyde to form an iminium ion, which is then attacked by the enolate of acetonedicarboxylic acid. This is followed by an intramolecular Mannich reaction to form the bicyclic core.

-

Decarboxylation: The intermediate bicyclic dicarboxylic acid is then decarboxylated by heating in an acidic solution to yield Pseudopelletierine.

-

Workup and Purification: The reaction mixture is made basic and extracted with an organic solvent like methylene chloride. The crude product can be purified by sublimation or recrystallization from pentane (B18724) to yield nearly colorless crystals.

Mandatory Visualizations

Chemical Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental procedures associated with Pseudopelletierine.

Caption: Workflow for the isolation of Pseudopelletierine from its natural source.

Caption: Robinson-Schöpf synthesis of Pseudopelletierine.

Caption: Willstätter's synthesis of cyclooctatetraene from Pseudopelletierine.

References

Spectroscopic Data of Pseudopelletierine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alkaloid Pseudopelletierine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product analysis. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for Pseudopelletierine, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of Pseudopelletierine is characterized by its symmetry. Due to a mirror plane in the molecule, several protons are chemically equivalent, simplifying the spectrum.[1] The N-methyl group appears as a distinct singlet, while the bridgehead protons are the most deshielded.[1]

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constants (J) [Hz] |

| H-1, H-5 | 3.36 | Multiplet |

| N-CH₃ | 2.67 | Singlet |

| H-2β, H-4β | 2.84 | Multiplet (coupled with H-2α, H-4α) |

| H-2α, H-4α | 2.27 | Multiplet (coupled with H-2β, H-4β) |

| H-6β, H-8β | 2.00 | Multiplet |

| H-6α, H-8α | 1.59 | Multiplet |

| H-7β | 1.55 | Multiplet |

| H-7α | 1.46 | Multiplet |

Note: Specific coupling constants (J values) are not explicitly detailed in the referenced literature but the coupled protons are identified.[1]

¹³C NMR Data

The ¹³C NMR spectrum of Pseudopelletierine is relatively simple, showing six distinct signals due to the molecule's symmetry.[2] The carbonyl carbon is significantly downfield, while the N-methyl carbon is found in the aliphatic region.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-3 | 209.7 |

| C-1, C-5 | 55.8 |

| C-2, C-4 | 41.9 |

| N-CH₃ | 40.9 |

| C-6, C-8 | 29.1 |

| C-7 | 15.8 |

Infrared (IR) Spectroscopy

The IR spectrum of Pseudopelletierine, typically obtained using the KBr pellet method, displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong absorption from the ketone carbonyl group.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 - 2850 | C-H stretching (alkyl) |

| ~1710 | C=O stretching (ketone) |

| ~1450 | C-H bending (alkyl) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of Pseudopelletierine provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at m/z 153, corresponding to its molecular formula C₉H₁₅NO.[2] The fragmentation is influenced by the bicyclic ring structure and the nitrogen atom.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 153 | ~40 | [M]⁺ (Molecular Ion) |

| 110 | ~35 | [M - C₂H₅N]⁺ |

| 96 | ~100 | [M - C₃H₇N]⁺ (Base Peak) |

| 82 | ~45 | [C₅H₈N]⁺ |

| 68 | ~30 | [C₄H₆N]⁺ |

| 55 | ~50 | [C₄H₇]⁺ |

| 42 | ~75 | [C₂H₄N]⁺ |

Note: The relative intensities are estimated from the mass spectrum figure presented in the literature.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are typical experimental protocols for the analysis of Pseudopelletierine.

NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of purified Pseudopelletierine are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of finely ground, dry Pseudopelletierine is intimately mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.[3][4] The mixture is then pressed in a die under high pressure (several tons) to form a transparent or translucent pellet.[3][4][5]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Measurement Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Parameters:

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: 150-250 °C.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like Pseudopelletierine.

Caption: Workflow for the isolation and structural elucidation of Pseudopelletierine.

References

An In-depth Technical Guide to the Early Synthesis of Pseudopelletierine

This guide provides a detailed overview of the seminal early synthetic route to Pseudopelletierine, a key bicyclic alkaloid. The focus is on the Robinson-Schöpf synthesis, a classic one-pot reaction that became the foundation for efficient access to the granatane scaffold. This document is intended for researchers and professionals in organic chemistry and drug development, offering a historical context, detailed experimental protocols, and a clear visualization of the synthetic pathway.

Introduction: The Robinson-Schöpf Synthesis

The first synthesis of Pseudopelletierine was accomplished by Menzies and Robinson.[1] However, the most significant early achievement in its synthesis is the biomimetic, one-pot reaction developed by Robert Robinson and later optimized by Clemens Schöpf.[1][2] This method, now known as the Robinson-Schöpf synthesis, is renowned for its elegance and efficiency, mimicking the presumed biosynthetic pathway of the alkaloid.[2][3]

The synthesis constructs the complex bicyclic [3.3.1] aza-bridge structure of Pseudopelletierine by condensing three simple, acyclic precursors: glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid.[2] The reaction proceeds through a double Mannich reaction under mild, so-called "physiological" conditions, typically in a buffered aqueous solution at room temperature.[1][2] This approach was a significant improvement over earlier, more convoluted synthetic strategies for related alkaloids, which often involved numerous steps and produced very low overall yields.[4][5] The Robinson-Schöpf synthesis, with subsequent improvements, can achieve yields as high as 73%.[2][6]

Synthetic Workflow and Logic

The logical flow of the Robinson-Schöpf synthesis is a cascade of reactions occurring in a single pot. It begins with the formation of intermediates from the reaction of glutaraldehyde and methylamine, which then react with the enolate of acetonedicarboxylic acid. This is followed by a second intramolecular Mannich reaction and subsequent decarboxylation to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical laboratory-scale Robinson-Schöpf synthesis of Pseudopelletierine, based on the procedure detailed in Organic Syntheses.[1][6]

| Parameter | Value | Moles (approx.) | Notes |

| Starting Materials | |||

| 2-Ethoxy-3,4-dihydro-2H-pyran | 64 g (from which glutaraldehyde is formed in situ) | 0.50 | Precursor to glutaraldehyde. |

| Concentrated HCl | 22 mL | 0.26 | For hydrolysis of the pyran precursor. |

| Methylamine Hydrochloride | 50 g | 0.74 | The amine source. |

| Acetonedicarboxylic Acid | 83 g | 0.57 | The central 3-carbon unit. |

| Reaction Conditions | |||

| Initial pH | 2.5 | N/A | Set by the initial mixture of reagents. |

| Final pH (after 24h) | 4.5 | N/A | pH increases as the reaction proceeds.[1] |

| Reaction Time | 24 hours | N/A | For the main condensation reaction.[1] |

| Reaction Temperature | Room Temperature | N/A | For the main condensation. |

| Decarboxylation Temp. | Steam Bath (Heating) | N/A | To ensure complete decarboxylation.[1] |

| Yield | |||

| Crude Product Yield | 47 - 55.5 g | N/A | Yield of sublimed, nearly colorless product.[6] |

| Final Product Yield | 44 - 52 g | N/A | After purification and removal of water of hydration.[1] |

| Overall Molar Yield | 61 - 73% | N/A | Based on 2-ethoxy-3,4-dihydro-2H-pyran as the limiting reagent.[6] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[1][6] It details the in-situ generation of glutaraldehyde followed by the one-pot condensation and decarboxylation.

Step 1: Preparation of Glutaraldehyde Solution

-

In a 3-liter round-bottomed flask equipped with a mechanical stirrer, place 22 mL (0.26 mole) of concentrated hydrochloric acid and 165 mL of deoxygenated water.

-

Add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran.

-

Stir the mixture vigorously for 20 minutes under a slow stream of nitrogen.

-

Allow the flask to stand for 1 hour. The result is a colorless aqueous solution of glutaraldehyde.

Step 2: One-Pot Condensation Reaction

-

To the glutaraldehyde solution, add the following in order:

-

350 mL of water.

-

A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.

-

A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.

-

A buffer solution prepared by dissolving 88 g (0.25 mole) of disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide (B78521) in 200 mL of water by heating.

-

-

The initial pH of the solution should be approximately 2.5.[1] Stir the mixture under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide will evolve, and the pH will rise to about 4.5.[1]

Step 3: Decarboxylation and Work-up

-

Add 33 mL of concentrated hydrochloric acid to the reaction mixture.

-

Heat the solution on a steam bath for 1 hour to complete the decarboxylation process.[1]

-

Cool the solution to room temperature. Add a solution of 75 g of sodium hydroxide in 100 mL of water to make the mixture basic.[1]

-

Extract the basic mixture with eight 250-mL portions of methylene (B1212753) chloride.

-

Combine the organic extracts, dry them over sodium sulfate, and concentrate the volume to approximately 500 mL.

Step 4: Purification

-

Filter the concentrated methylene chloride solution through a column packed with 400 g of alumina.

-

Elute the column with additional methylene chloride until about 1.5 L of eluate has been collected.

-

Concentrate the eluate under reduced pressure to yield crystalline, though slightly yellow, pseudopelletierine.

-

Sublime the solid at 40°C and 0.3 mm pressure to yield 47–55.5 g of crude, nearly colorless product.[6]

-

For final purification, dissolve the product in 100 mL of boiling pentane (B18724), add 3 mL of water, and boil until the aqueous layer is removed.

-

Chill the solution thoroughly in a refrigerator. Collect the resulting crystals by filtration and wash with ice-cold pentane to yield 44–52 g (61–73%) of pure, colorless pseudopelletierine.[1][6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 5. acs.org [acs.org]

- 6. Synthesis of Pseudopelletierine - Chempedia - LookChem [lookchem.com]

A Technical Guide to the Robinson-Schöpf Synthesis of Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Robinson-Schöpf synthesis, a cornerstone reaction in organic chemistry for the creation of the tropane (B1204802) alkaloid core. We will explore the intricate reaction mechanism, present detailed experimental protocols, and summarize key quantitative data. This document is intended to serve as a comprehensive resource for professionals engaged in alkaloid synthesis and drug development.

Introduction: A Biomimetic Masterpiece

Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (or tropane) ring system.[1][2][3] This family of compounds includes clinically significant pharmaceuticals such as the anticholinergic agent atropine (B194438) and the stimulant cocaine.[2][4] The first total synthesis of the tropane core, specifically the intermediate tropinone (B130398), was achieved by Richard Willstätter in 1901, but it was a lengthy process with a low overall yield of 0.75%.[5][6]

In 1917, Sir Robert Robinson devised a remarkably simple and elegant one-pot synthesis of tropinone from succinaldehyde, methylamine (B109427), and acetone (B3395972).[5][7][8] This reaction, now famously known as the Robinson tropinone synthesis, is considered a classic in total synthesis due to its biomimetic approach, mimicking the plant's biosynthetic pathway from similar building blocks.[3][5] The synthesis was later optimized by Clemens Schöpf, who demonstrated that conducting the reaction under physiological pH conditions (pH 5-9) could significantly increase the yield.[9][10] The combined contributions led to the reaction being named the Robinson-Schöpf synthesis.[10][11] Robinson's initial reported yield was low, but with the use of acetonedicarboxylic acid instead of acetone and other improvements, yields exceeding 90% have been achieved.[5][9]

The Core Reaction: A Double Mannich Condensation

The Robinson-Schöpf synthesis is a tandem reaction that proceeds via a double Mannich reaction to construct the bicyclic tropane skeleton.[7][10] The mechanism involves the formation of two carbon-carbon bonds and two rings in a single pot.

The key steps in the synthesis of tropinone are as follows:

-

Iminium Formation: The reaction begins with the nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by the loss of water to form an imine.[5][9]

-

First Ring Closure: This imine then undergoes an intramolecular nucleophilic attack, with the nitrogen's lone pair attacking the second aldehyde group, forming a cyclic N-methyl-Δ¹-pyrrolinium cation.[1][5] This intermediate is a cornerstone of the biomimetic nature of the synthesis.

-

Intermolecular Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile and attacks the iminium cation.[5][10] This step forms the first C-C bond.

-

Second Ring Closure (Intramolecular Mannich): Following the first Mannich reaction, a new enolate and a new imine are formed. A second, intramolecular Mannich reaction then occurs, closing the second ring and forming the bicyclic tropane core.[5]

-

Decarboxylation: The final step involves the loss of the two carboxylic acid groups from the acetonedicarboxylate moiety as carbon dioxide, yielding tropinone.[5][10]

Comparison with Natural Biosynthesis

Robinson's synthesis was termed "biomimetic" because it was postulated that a similar mechanism could occur in plants (in planta).[12] The natural biosynthesis of tropane alkaloids also begins with simple precursors, L-ornithine or L-arginine, which are converted to putrescine.[1][13] Putrescine is then N-methylated and subsequently undergoes oxidative deamination and cyclization to form the same key intermediate: the N-methyl-Δ¹-pyrrolinium cation.[1][13]

However, modern biochemical studies have revealed that while the precursors are similar, the subsequent formation of the tropane ring in plants does not proceed through a Mannich-type condensation. Instead, the N-methyl-Δ¹-pyrrolinium cation is coupled with a C4 unit derived from acetyl-CoA, in a process involving an atypical polyketide synthase and a cytochrome P450 enzyme for the final cyclization to tropinone.[1][12] Despite this mechanistic divergence, Robinson's chemical synthesis remains a powerful example of biogenetic-type synthesis, brilliantly predicting the core building blocks used by nature.

References

- 1. benchchem.com [benchchem.com]

- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Tropinone - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. scispace.com [scispace.com]

- 8. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 10. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]

- 11. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 12. d.lib.msu.edu [d.lib.msu.edu]

- 13. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Pseudopelletierine in Planta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudopelletierine, a prominent piperidine (B6355638) alkaloid within the granatane class, is a significant secondary metabolite found in the pomegranate tree (Punica granatum L.). Historically recognized for its anthelmintic properties, its endogenous biological role within the plant has remained largely unexplored. This technical guide synthesizes the current understanding of pseudopelletierine's function in plants, focusing on its biosynthesis, putative ecological roles in defense, and the allelopathic potential of pomegranate extracts rich in this alkaloid. While direct evidence exclusively implicating pseudopelletierine is often embedded in studies of crude extracts, this document collates available quantitative data and outlines detailed experimental protocols to facilitate further targeted research. Visualized pathways and workflows are provided to offer a conceptual framework for future investigations into this intriguing plant defense compound.

Introduction

Secondary metabolites are crucial for a plant's interaction with its environment, providing defense against herbivores, pathogens, and competing plants. Alkaloids, a diverse group of nitrogen-containing compounds, are particularly prominent in plant defense arsenals. Pseudopelletierine, a C9N bicyclic alkaloid, is a characteristic constituent of Punica granatum, particularly concentrated in the root and stem bark.[1] While its chemical structure and synthesis have been subjects of interest, its functional significance for the pomegranate plant is an area ripe for investigation. This guide aims to provide a comprehensive overview of the current knowledge and to furnish researchers with the necessary theoretical and practical frameworks to further elucidate the biological role of pseudopelletierine in plants.

Biosynthesis of Pseudopelletierine

The biosynthesis of pseudopelletierine in Punica granatum is a subject of ongoing research, with key precursors and intermediates having been identified. The pathway is understood to originate from the amino acid lysine (B10760008).

The initial committed step is hypothesized to be the decarboxylation of lysine to form cadaverine.[2][3] Subsequent methylation and oxidative deamination lead to the formation of N-methyl-Δ¹-piperideine, a key cyclic intermediate. The remainder of the granatane skeleton is derived from acetate, which is incorporated to form the final bicyclic structure of pseudopelletierine.[4] While the complete enzymatic cascade has not been fully elucidated in P. granatum, the general pathway provides a roadmap for future genomic and proteomic investigations.[2]

Biological Role in Plant Defense

While studies isolating the effects of pure pseudopelletierine are scarce, a substantial body of evidence points to the potent defensive properties of Punica granatum extracts rich in alkaloids. This suggests a significant role for pseudopelletierine as a key active component in the plant's defense strategy.

Nematicidal Activity

Extracts from pomegranate, particularly from the peel, have demonstrated significant nematicidal activity against various plant-parasitic nematodes.[5][6] This suggests a protective role for the alkaloids present in the root bark against soil-borne pests.

| Extract Source | Target Nematode | Activity | Reference |

| Pomegranate Peel (Aqueous) | Meloidogyne javanica | >75% egg hatch inhibition | [6] |

| Pomegranate Peel (Alcoholic) | Meloidogyne incognita | 76-100% mortality of juveniles | [5] |

| Pomegranate Peel (Saline) | Goat Gastrointestinal Nematodes | 99% egg hatching inhibition (at 12.5 mg/mL) | [7] |

Insecticidal and Repellent Activity

Pomegranate peel and leaf extracts have shown insecticidal and repellent effects against a range of insect pests, particularly those affecting stored products.[8][9][10] The toxicity is often attributed to the presence of tannins and alkaloids.

| Extract Source | Target Insect | Activity | Reference |

| Pomegranate Peel (Ethanol) | Tribolium castaneum (larvae) | 72% mortality (topical application) | [8] |

| Pomegranate Peel (Ethanol) | Myzus persicae (adults) | 53% mortality | |

| Pomegranate Peel (Acetone) | Sitophilus granarius (adults) | LD50: 76.93 µ g/adult (contact) | [10] |

Antimicrobial Activity

The antibacterial and antifungal properties of pomegranate extracts are well-documented.[11][12][13][14][15][16] While many studies highlight the role of phenolic compounds, alkaloids are also implicated in this defensive activity.[14][15]

| Extract Source | Target Microbe | Activity (MIC) | Reference |

| Pomegranate Peel (Aqueous) | Aspergillus ochraceus | 90% inhibition at 15 mg/mL | [14] |

| Pomegranate Leaves (TOF extract) | E. coli ATCC 25922 | 0.625 mg/mL | [13] |

| Pomegranate Leaves (TOF extract) | S. aureus ATCC 25923 | 0.625 mg/mL | [13] |

| Pomegranate Peel (Ethanol) | S. aureus (clinical isolates) | 12.5 mg/mL | |

| Pomegranate Peel (Ethanol) | P. aeruginosa (clinical isolates) | 12.5 mg/mL |

Allelopathic Potential

Aqueous extracts of pomegranate peels have been shown to inhibit the germination and growth of other plant species, indicating an allelopathic role.[17][18] This suggests that alkaloids, including pseudopelletierine, leached from decaying plant material could suppress the growth of competing flora.

| Extract Source | Target Plant | Effect | Reference |

| Pomegranate Peel (Aqueous) | Hordeum spontaneum (Wild Barley) | Significant reduction in seed germination | [17] |

| Pomegranate Peel (Aqueous) | Hordeum vulgare (Barley) | Significant reduction in seed germination | [17] |

Regulation of Biosynthesis and Signaling

The regulation of pseudopelletierine biosynthesis in response to environmental cues is a critical area for future research. Plant defense responses are often mediated by signaling molecules such as jasmonates. While a direct link between jasmonate signaling and pseudopelletierine production in pomegranate has not been established, studies in other alkaloid-producing plants demonstrate that methyl jasmonate can elicit alkaloid biosynthesis.[19] A study on pomegranate leaves showed that methyl jasmonate treatment led to changes in the expression of genes related to the biosynthesis of other secondary metabolites, suggesting that similar regulatory networks may control alkaloid production.[20][21]

Experimental Protocols

The following protocols are generalized methodologies adapted from the literature for the extraction, quantification, and bioassay of alkaloids from Punica granatum. Researchers should optimize these protocols for their specific experimental needs.

Extraction of Alkaloids from Punica granatum Root Bark

This protocol is adapted from general alkaloid extraction procedures.

-

Maceration:

-

Air-dry and pulverize Punica granatum root bark.

-

Macerate the powdered material in 70% ethanol (B145695) (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in 5% hydrochloric acid.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Basify the filtrate to pH 9-10 with ammonium (B1175870) hydroxide.

-

Partition the basified solution with chloroform (B151607) or dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the enriched alkaloid fraction.

-

Quantification of Pseudopelletierine by HPLC-MS

This protocol is a general guideline for the analysis of alkaloids and should be optimized for pseudopelletierine.

-

Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

For targeted analysis, use Selected Ion Monitoring (SIM) for the [M+H]⁺ of pseudopelletierine (m/z 154.12).

-

-

Quantification: Prepare a standard curve using a certified reference standard of pseudopelletierine.

Conclusion and Future Directions

Pseudopelletierine, a major alkaloid in Punica granatum, likely plays a multifaceted role in the plant's defense against a range of biotic threats, including nematodes, insects, fungi, and bacteria, as well as in mediating interactions with competing plants. The current body of evidence, largely derived from studies on crude extracts, strongly supports this defensive function. However, to definitively establish the specific contributions of pseudopelletierine, future research should focus on:

-

Isolation and Bioassays: Conducting bioassays with purified pseudopelletierine to determine its specific activity and effective concentrations against various pests and pathogens.

-

Transcriptomics and Proteomics: Investigating the expression of genes and proteins involved in the pseudopelletierine biosynthetic pathway in response to elicitors such as methyl jasmonate or herbivore damage.

-

In planta Functional Studies: Utilizing techniques such as virus-induced gene silencing (VIGS) to downregulate key biosynthetic genes in P. granatum and observing the impact on resistance to herbivores and pathogens.

A deeper understanding of the biological role of pseudopelletierine will not only provide valuable insights into plant chemical ecology but may also open avenues for the development of novel, plant-derived pesticides and pharmaceuticals.

References

- 1. Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro nematocidal activity of Punica granatum L. against gastrointestinal helminths in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tjpp.tn [tjpp.tn]

- 9. bepls.com [bepls.com]

- 10. mdpi.com [mdpi.com]

- 11. ajbls.com [ajbls.com]

- 12. Frontiers | Antimicrobial efficacy of Punica granatum Lythraceae peel extract against pathogens belonging to the ESKAPE group [frontiersin.org]

- 13. Phytochemical Study and Antibacterial and Antibiotic Modulation Activity of Punica granatum (Pomegranate) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves [escholarship.org]

A Technical Guide to Pseudopelletierine and its Relationship with Pelletierine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of pseudopelletierine, a prominent member of the pelletierine (B1199966) class of piperidine (B6355638) alkaloids. It details its chemical properties, relationship to other pelletierine alkaloids, biosynthetic origins, and known pharmacological activities. This guide includes structured data tables, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its biosynthesis and potential mechanism of action to support further research and development.

Introduction to Pelletierine Alkaloids

The pelletierine alkaloids are a group of piperidine alkaloids primarily isolated from the root bark of the pomegranate tree (Punica granatum). Historically, extracts containing these alkaloids were used for their potent anthelmintic (anti-parasitic worm) properties.[1] The principal alkaloids identified are pelletierine, isopelletierine, N-methylpelletierine, and pseudopelletierine.[2]

Pseudopelletierine, chemically a 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic homologue of tropinone (B130398) and is often the most abundant of these alkaloids.[3] Its unique bridged structure has made it a subject of interest in synthetic and medicinal chemistry. This guide explores the intricate relationship between pseudopelletierine and its related compounds, providing a technical foundation for professionals in the field.

Chemical Structures and Physicochemical Properties

The pelletierine alkaloids share a common piperidine core but differ in their stereochemistry and N-methylation patterns. Pseudopelletierine is distinct due to its bicyclic granatane skeleton.

Table 1: Physicochemical Properties of Pseudopelletierine and Related Alkaloids

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| Pseudopelletierine | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | C₉H₁₅NO | 153.22 | 552-70-5 | Colorless solid, yellows on exposure[3] | 54[3] |

| Pelletierine | 1-[(2R)-piperidin-2-yl]propan-2-one | C₈H₁₅NO | 141.21 | 2858-66-4 | - | - |

| Isopelletierine | 1-(piperidin-2-yl)propan-2-one | C₈H₁₅NO | 141.21 | 539-00-4 | Optically inactive liquid | - |

| N-Methylpelletierine | 1-(1-methylpiperidin-2-yl)propan-2-one | C₉H₁₇NO | 155.24 | 4396-01-4 | - | - |

Data sourced from PubChem and other chemical databases.[4][5]

Biosynthesis of Pelletierine Alkaloids

The pelletierine alkaloids are derived from the amino acid L-lysine. The biosynthetic pathway involves the formation of a key intermediate, the cyclic imine Δ¹-piperideine. A Mannich-like condensation reaction is central to the formation of the piperidine core.

The biosynthesis of pseudopelletierine is a continuation of this pathway. It is understood that N-methylisopelletierine serves as the immediate precursor to pseudopelletierine through an intramolecular Mannich condensation, which forms the characteristic bicyclic structure.[6][7]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarset.com [ijarset.com]

- 4. benchchem.com [benchchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]

The Landmark Synthesis of Cyclooctatetraene from Pseudopelletierine: A Technical Retrospective

For decades, the synthesis of cyclooctatetraene (B1213319), a higher vinylogue of benzene (B151609), stood as a monumental challenge in organic chemistry. Its eventual construction from the alkaloid pseudopelletierine by Richard Willstätter in 1911 not only represented a triumph of synthetic prowess but also played a pivotal role in shaping the very understanding of aromaticity. This technical guide delves into the historical significance of this landmark synthesis, providing a detailed examination of the experimental protocols and quantitative data that solidified its place in chemical history.

The quest for cyclooctatetraene was driven by a desire to explore the boundaries of aromaticity. Following the elucidation of benzene's unique stability, chemists hypothesized that its higher homologue, cyclooctatetraene, would exhibit similar properties. Willstätter's arduous multi-step synthesis from a naturally occurring alkaloid was a groundbreaking achievement, yet the revelation that cyclooctatetraene did not possess the aromatic character of benzene was an equally profound discovery.[1] For a time, the validity of Willstätter's work was questioned, with some suggesting the product was in fact styrene. However, the synthesis was meticulously repeated and confirmed by Arthur C. Cope and C. G. Overberger in 1948, cementing Willstätter's legacy and the non-aromatic nature of cyclooctatetraene.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key intermediates in the synthesis of cyclooctatetraene from pseudopelletierine, as reported by Cope and Overberger in their 1948 repetition of Willstätter's work. This data was crucial in confirming the identity of the intermediates and the final product.

| Compound Name | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| N-Methylgranatenine | Pseudopelletierine | Sodium, Ethanol (B145695) | N-Methylgranatenine | 80-85 | 49-50 |

| N-Methylgranatenine Methiodide | N-Methylgranatenine | Methyl Iodide | N-Methylgranatenine Methiodide | Quantitative | 265-266 (dec.) |

| Cyclooctatriene | N-Methylgranatenine Methiodide | Silver Oxide, Water, Heat | Cyclooctatriene | 45-50 | Liquid |

| Cyclooctatetraene Dibromide | Cyclooctatriene | Bromine | Cyclooctatetraene Dibromide | ~90 | 33-34 |

| Cyclooctatetraene | Cyclooctatetraene Dibromide | Quinoline, Heat | Cyclooctatetraene | 55-60 | -7 |

Experimental Protocols

The synthesis of cyclooctatetraene from pseudopelletierine involves a series of challenging yet elegant chemical transformations. The key steps, as detailed by Cope and Overberger, are outlined below.

Reduction of Pseudopelletierine to N-Methylgranatenine

The initial step involves the reduction of the keto group of pseudopelletierine.

-

Methodology: Pseudopelletierine is dissolved in absolute ethanol. Sodium metal is added portion-wise to the refluxing solution. The reaction mixture is heated until all the sodium has reacted. After cooling, water is added, and the ethanol is removed by distillation. The aqueous residue is then extracted with ether. The ethereal solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude N-methylgranatenine, which can be purified by distillation under reduced pressure.

Hofmann Elimination of N-Methylgranatenine

This crucial step utilizes the Hofmann elimination to open the bicyclic ring system. This process is carried out in two stages.

-

Methodology (Stage 1: Formation of the Quaternary Ammonium (B1175870) Salt): N-Methylgranatenine is treated with an excess of methyl iodide in a suitable solvent such as methanol (B129727) or acetone. The mixture is allowed to stand at room temperature until the precipitation of N-methylgranatenine methiodide is complete. The quaternary ammonium salt is then collected by filtration, washed with the solvent, and dried.

-

Methodology (Stage 2: Elimination): The N-methylgranatenine methiodide is converted to the corresponding hydroxide (B78521) by treatment with silver oxide in water. The resulting solution is filtered to remove the silver iodide precipitate. The filtrate, containing the quaternary ammonium hydroxide, is then concentrated under reduced pressure and subsequently heated to effect the elimination reaction. The resulting cyclooctatriene is isolated by steam distillation.

Bromination of Cyclooctatriene

To introduce a leaving group for the final elimination step, cyclooctatriene is brominated.

-

Methodology: Cyclooctatriene is dissolved in a solvent such as carbon tetrachloride. A solution of bromine in the same solvent is added dropwise at a low temperature (typically 0 °C) with stirring. The reaction is monitored by the disappearance of the bromine color. After the addition is complete, the solvent is removed under reduced pressure to yield crude cyclooctatetraene dibromide.

Dehydrobromination to Cyclooctatetraene

The final step involves the elimination of two molecules of hydrogen bromide to form the desired cyclooctatetraene.

-

Methodology: The crude cyclooctatetraene dibromide is heated with a base, typically quinoline, at an elevated temperature. The reaction mixture is then cooled, and the product is isolated by steam distillation. The distilled cyclooctatetraene is then purified by fractional distillation.

Visualizing the Synthesis

The multi-step synthesis from pseudopelletierine to cyclooctatetraene is a classic example of strategic organic synthesis. The following diagrams illustrate the overall reaction pathway and the logical progression of the key transformations.

Figure 1: The reaction pathway from pseudopelletierine to cyclooctatetraene.

Figure 2: Logical workflow of the cyclooctatetraene synthesis.

The synthesis of cyclooctatetraene from pseudopelletierine remains a testament to the power of classical organic synthesis in probing fundamental chemical principles. While more efficient synthetic routes have since been developed, the historical and pedagogical value of Willstätter's original work, and its meticulous confirmation by Cope and Overberger, is undeniable. It serves as a powerful reminder of the intricate relationship between synthesis, structure, and reactivity that lies at the heart of organic chemistry.

References

Pseudopelletierine: A Technical Guide for Researchers

CAS Number: 552-70-5[1][2][3][4]

IUPAC Name: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1][5]